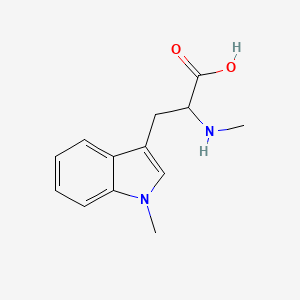
N,1-Dimethyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Dimethyl-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the addition of two methyl groups. This compound is part of the indole family, which is known for its significant biological activities and presence in various natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-L-tryptophan typically involves the methylation of L-tryptophan. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can methylate L-tryptophan. These methods are advantageous due to their specificity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
N,1-Dimethyl-L-tryptophan undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
N,1-Dimethyl-L-tryptophan has several scientific research applications:
Wirkmechanismus
N,1-Dimethyl-L-tryptophan exerts its effects primarily through interactions with serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, influencing various physiological processes . The compound’s mechanism involves binding to these receptors, leading to changes in neurotransmitter release and modulation of neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with similar structural features.
Psilocybin: Another tryptamine derivative found in certain mushrooms, known for its psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with a similar indole structure.
Uniqueness
N,1-Dimethyl-L-tryptophan is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it is primarily studied for its biochemical and therapeutic potential rather than its psychoactive effects .
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-(methylamino)-3-(1-methylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-14-11(13(16)17)7-9-8-15(2)12-6-4-3-5-10(9)12/h3-6,8,11,14H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
LLXSARQPJDZTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


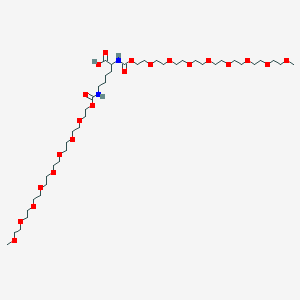
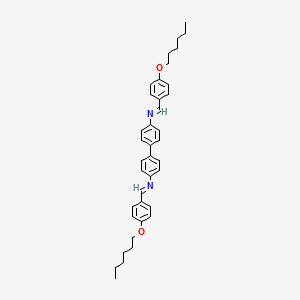
![6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)

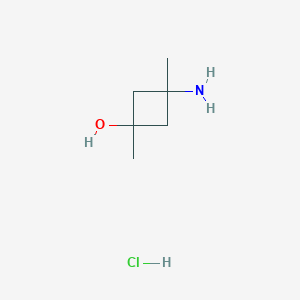
![sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15127268.png)
![rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
![2,6-diamino-N-{5-amino-1-[(1-{[1-({5-amino-1-[(5-amino-1-{[1-({1-[(5-amino-1-carbamoylpentyl)carbamoyl]-2,2-diphenylethyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)carbamoyl]pentyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-(1H-indol-3-yl)ethyl)carbamoyl]pentyl}hexanamide](/img/structure/B15127279.png)
![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)

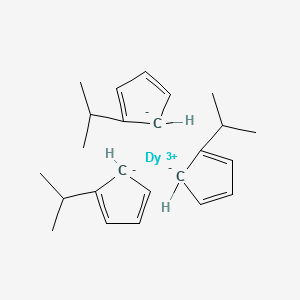
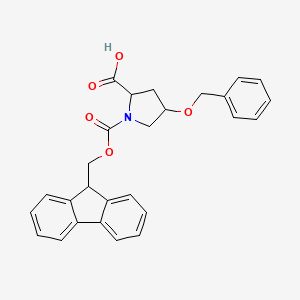
![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
